molecular formula C17H17ClN2 B12635800 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride CAS No. 1171149-10-2

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B12635800
CAS No.: 1171149-10-2
M. Wt: 284.8 g/mol
InChI Key: RFKOFNATNMIZLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amines under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality . The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and influencing various cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylquinoline
  • 5,7-Dimethylquinoline
  • 3-Phenylquinoline

Uniqueness

2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in research and industrial applications where specific reactivity and functionality are required.

Properties

CAS No.

1171149-10-2

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

5,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

RFKOFNATNMIZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)N)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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